2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate
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Overview
Description
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the piperidine and carbodithioate groups.
3,5-Dimethylpiperidine: Contains the piperidine ring but lacks the oxazole and carbodithioate groups.
Carbodithioate derivatives: Compounds with similar carbodithioate groups but different core structures.
Uniqueness
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H27N3O2S2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C25H27N3O2S2/c1-17-13-18(2)15-28(14-17)25(31)32-16-21(29)26-24-27-22(19-9-5-3-6-10-19)23(30-24)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,26,27,29) |
InChI Key |
IEPRGMGODAQGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=S)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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